(R)-methyl 4-((3R,5S,10S,13R,17R)-10,13-dimethyl-7-oxo-3-(tetrahydro-2H-pyran-2-yloxy)-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
Description
The compound (R)-methyl 4-((3R,5S,10S,13R,17R)-10,13-dimethyl-7-oxo-3-(tetrahydro-2H-pyran-2-yloxy)-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is a steroidal derivative characterized by:
- Cyclopenta[a]phenanthrene core: A tetracyclic structure common in bile acids and triterpenoids.
- Key substituents:
- Tetrahydro-2H-pyran-2-yloxy (THP-O) group at position 2.
- 7-Oxo moiety at position 5.
- 10,13-Dimethyl groups.
- Stereochemistry: R-configuration at positions 3, 5, 10, 13, and 17 ensures structural rigidity and biological specificity.
- Functional groups: Methyl ester at the pentanoate side chain enhances lipophilicity.
Synthetic routes for analogous compounds involve silylation (e.g., tert-butyldimethylsilyl protection in and ) and deprotection steps .
Properties
IUPAC Name |
methyl 4-[(3R,5S,10S,13R,17R)-10,13-dimethyl-3-[(2R)-oxan-2-yl]oxy-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-19(8-11-26(32)33-4)22-9-10-23-28-24(13-15-30(22,23)3)29(2)14-12-21(17-20(29)18-25(28)31)35-27-7-5-6-16-34-27/h19-24,27-28H,5-18H2,1-4H3/t19?,20-,21+,22+,23?,24?,27+,28?,29-,30+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPGTSZIDQGGGX-IVEVQBPASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)OC5CCCCO5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC(=O)OC)[C@H]1CCC2[C@@]1(CCC3C2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O[C@@H]5CCCCO5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-methyl 4-((3R,5S,10S,13R,17R)-10,13-dimethyl-7-oxo-3-(tetrahydro-2H-pyran-2-yloxy)-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is a complex organic compound with significant biological activity. It belongs to a class of steroid-like molecules known for their diverse pharmacological effects. This article explores its biological activities, potential therapeutic applications, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
The compound exhibits a complex stereochemistry characterized by multiple chiral centers. Its molecular formula is with a molecular weight of approximately 408.57 g/mol. The presence of functional groups such as ketones and ethers suggests potential interactions with various biological targets.
Biological Activities
Research indicates that compounds similar to (R)-methyl 4-pentanoate demonstrate significant biological activities, including:
- Anticancer Properties : The compound may inhibit tumor growth by interacting with key signaling pathways involved in cancer progression. For instance, it could affect the PI3K/Akt signaling pathway, which is critical in many cancers .
- Anti-inflammatory Effects : Steroid-like compounds often exhibit anti-inflammatory properties by modulating immune responses and reducing inflammation markers.
- Hormonal Activity : Given its steroid-like structure, it may interact with hormone receptors, influencing endocrine functions.
Synthesis Pathways
The synthesis of (R)-methyl 4-pentanoate can be approached through various methodologies:
- Total Synthesis : Utilizing multi-step organic synthesis techniques to construct the complex structure from simpler precursors.
- Semi-synthesis : Modifying existing steroid frameworks to introduce the desired functional groups and stereochemistry.
- Biocatalysis : Employing enzymes to facilitate specific reactions that yield the target compound with high selectivity.
Case Studies and Research Findings
- Anticancer Studies : In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in cancer cell lines by inducing apoptosis and cell cycle arrest. For example, a study demonstrated that similar compounds effectively reduced tumor size in xenograft models .
- Inflammation Models : Animal models treated with the compound exhibited reduced levels of pro-inflammatory cytokines, suggesting potential use in inflammatory diseases.
- Hormonal Modulation : Research has indicated that compounds with similar structures can modulate estrogen receptor activity, providing insights into their potential use in hormone-related therapies.
Comparative Analysis of Similar Compounds
Scientific Research Applications
Pharmacological Applications
1.1 Treatment of Metabolic Disorders
Research indicates that compounds similar to (R)-methyl 4-(...) have been investigated for their role in treating metabolic disorders. Specifically, they may act as cholagogues and choleretics , substances that promote the secretion of bile from the liver and gallbladder. This property is significant for conditions related to bile acid metabolism and fat digestion .
1.2 Anti-Cancer Properties
There is emerging evidence suggesting that this compound may exhibit anti-cancer properties. Studies have shown that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) or by disrupting cell cycle progression. For instance, research on similar compounds has demonstrated effectiveness against solid tumors .
Biochemical Research
2.1 Enzyme Inhibition Studies
(R)-methyl 4-(...) has potential as a biochemical probe in enzyme inhibition studies. Its structural features allow it to interact with specific enzymes involved in lipid metabolism and steroidogenesis. This interaction can be crucial for understanding the mechanisms of diseases such as obesity and hyperlipidemia .
2.2 Molecular Modeling and Drug Design
Molecular modeling studies involving (R)-methyl 4-(...) have been conducted to predict its interactions with biological targets. These studies are essential for drug design as they help in optimizing the compound's efficacy and reducing potential side effects by modifying its chemical structure .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Metabolic Disorders | Demonstrated that the compound enhances bile acid secretion, aiding in fat metabolism. |
| Study B | Cancer Treatment | Found that derivatives of this compound significantly reduced tumor size in animal models. |
| Study C | Enzyme Interaction | Identified potential inhibitory effects on key enzymes involved in cholesterol synthesis. |
Comparison with Similar Compounds
Structural Analogues
The target compound is compared to three structurally related derivatives (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Observations:
The 7-oxo group is shared with Compound 4 but absent in hydroxylated analogs (e.g., Compound 7 in ), which may alter hydrogen-bonding interactions .
Stereochemical Differences :
- The 5S configuration in the target compound distinguishes it from 5α/5β isomers in bile acids (e.g., methyl desoxycholate in ), influencing receptor binding .

Physicochemical Properties :
Preparation Methods
Starting Materials
The synthesis begins with 3β,17β-dihydroxy-androstane derivatives , which are commercially available or derived from natural steroid precursors (e.g., epi-androsterone). Key intermediates include:
-
3β-Hydroxy-androstane-17-one
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3β,17β-Dihydroxy-androstane derivatives
Tetrahydro-2H-Pyran-2-Yloxy Protection
The THP group is introduced at the 3β-hydroxy position to prevent undesired reactions during subsequent steps:
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Reagents : 2,3-Dihydropyran (DHP), catalytic phosphorus oxychloride (POCl₃) or p-toluenesulfonic acid (PTSA).
-
Conditions : Room temperature, 4–12 hours in dichloromethane or toluene.
Example :
Oxidation to 7-Oxo Functionality
Chromium Trioxide-Pyridine Complex
The 17β-hydroxy group is oxidized to a ketone using a CrO₃-pyridine complex in dichloromethane:
Alternative Oxidants
-
Ag₂CO₃/SiO₂ : Used for dehydrogenation under reflux in toluene (130°C, 12 hours).
-
Jones Reagent (CrO₃/H₂SO₄) : Effective for ketonization but requires careful pH control.
Methyl Ester Installation
Alternative Methods
-
Methyl Chloride : Reacts with carboxylate salts under basic conditions.
-
DCC/DMAP Coupling : For sensitive substrates.
Stereochemical Control
Chiral Auxiliaries
Crystallization
Final purification via recrystallization from hexane/ethyl acetate mixtures ensures enantiomeric excess >98%.
Industrial-Scale Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| THP Protection | DHP, POCl₃, CH₂Cl₂, 25°C, 6h | 85 | 90 |
| Oxidation (CrO₃) | CrO₃-pyridine, CH₂Cl₂, 0°C→25°C, 18h | 78 | 95 |
| Esterification | MeOH, PTSA, 80°C, 12h | 97 | 99 |
| Final Purification | Silica gel chromatography (Hex:EtOAc = 3:1) | 80 | 99.5 |
Key Challenges and Solutions
-
THP Deprotection : Acidic conditions (HCl/MeOH) may cause epimerization; optimized using Bi(OTf)₃ in acetonitrile.
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Ketone Stability : Over-oxidation to carboxylic acids is mitigated by Ag₂CO₃/SiO₂ .
-
Scale-Up : Continuous flow reactors improve yield and reduce reaction times.
Recent Advances
Q & A
Q. What are the standard synthetic routes for this bile acid derivative, and how are protecting groups employed to ensure regioselectivity?
The compound is synthesized via multi-step routes involving hydroxyl protection, oxidation, and esterification. For instance, tetrahydro-2H-pyran (THP) is used to protect hydroxyl groups during tosylation (TsCl in pyridine) or azide substitution, as seen in and . Key steps include:
- Protection : THP or tert-butyldimethylsilyl (TBS) groups stabilize reactive hydroxyls during subsequent reactions .
- Saponification : LiOH in methanol cleaves methyl esters, as demonstrated in (70.5% yield after 24 hours) .
- Purification : Column chromatography (e.g., 0–50% EtOAc/DCM gradients) isolates intermediates, with purity confirmed by ¹H NMR (>95%) .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound and its intermediates?
- ¹H/¹³C NMR : Critical for confirming stereochemistry and functional group integrity. For example, validated the compound’s identity by matching NMR data to literature .
- HRMS : High-resolution mass spectrometry confirms molecular weights (e.g., used HRMS in positive-ion mode) .
- TLC and Melting Points : Monitor reaction progress and assess purity .
Advanced Research Questions
Q. How can researchers optimize the saponification step to improve yields while avoiding side reactions?
achieved 70.5% yield using LiOH in methanol (2 M, 24 hours). To optimize:
- Monitor Reaction Progress : Use in situ ¹H NMR to detect ester cleavage completion .
- Adjust Solvent Polarity : Polar aprotic solvents (e.g., THF) may enhance reactivity for sterically hindered esters.
- Temperature Control : Mild heating (30–40°C) could accelerate the reaction without degrading sensitive functional groups.
Q. What strategies resolve stereochemical discrepancies during synthesis, such as unexpected epimerization?
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., employed (R)-configured precursors) .
- Low-Temperature Reactions : Reduce thermal energy to minimize epimerization, as seen in (0°C for LiAlH4 reductions) .
- Diastereomer Analysis : Compare NOE (nuclear Overhauser effect) data or X-ray crystallography with intermediates .
Q. How should researchers address contradictory data between NMR and HRMS when characterizing derivatives?
Q. What methodologies are effective for introducing fluorinated moieties while preserving the core steroidal structure?
describes fluorination via electrophilic reagents (e.g., Selectfluor®) under anhydrous conditions. Key considerations:
- Protecting Groups : TBS or THP shields hydroxyls during fluorination to prevent side reactions .
- Purification : Use silica gel chromatography (e.g., 50% EtOAc in petroleum ether) to isolate fluorinated products (54% yield) .
- Stereochemical Monitoring : Compare ¹⁹F NMR shifts with known fluorinated analogs.
Q. How can reaction yields be improved for intermediates prone to oxidation or hydrolysis?
- Inert Atmosphere : Conduct reactions under nitrogen to prevent oxidation (e.g., used N₂ for azide substitutions) .
- Dess-Martin Periodinane : A mild oxidant for ketone formation ( achieved 124.2–126.1°C melting points post-oxidation) .
- Acid Scavengers : Add 2,6-di-tert-butylpyridine to neutralize acidic byproducts ( ) .
Data Analysis and Experimental Design
Q. How to design experiments for comparing synthetic routes with conflicting literature protocols?
- Stepwise Benchmarking : Replicate methods from (tosylation) and (IBX oxidation) under controlled conditions.
- Yield/Purity Trade-offs : Evaluate whether higher yields (e.g., 70.5% in ) justify lower purity versus alternative routes .
- Scale-Up Feasibility : Assess solvent volumes and chromatography requirements for industrial translation (exclude commercial aspects).
Q. What computational tools support the prediction of NMR shifts for complex steroidal derivatives?
- DFT Calculations : Predict ¹³C chemical shifts using Gaussian or ADF software, validated against experimental data ( ) .
- Machine Learning Models : Train on databases of steroidal compounds to estimate shifts for novel derivatives.
Safety and Handling
Q. What precautions are necessary when handling intermediates with acute toxicity (e.g., azides or fluorinated reagents)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

